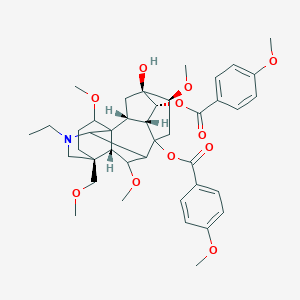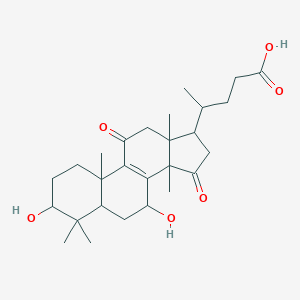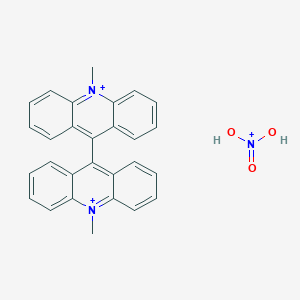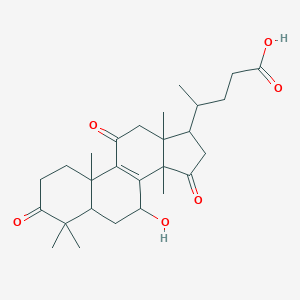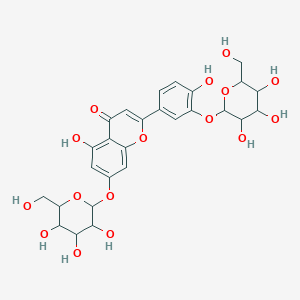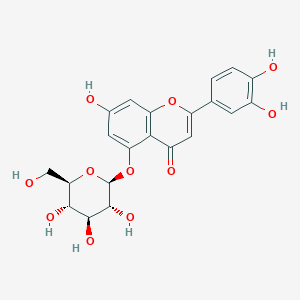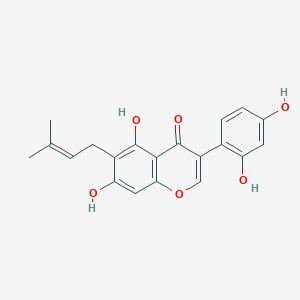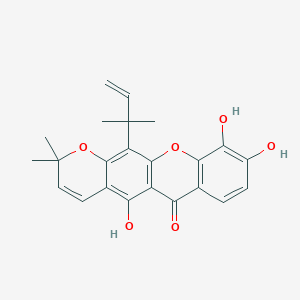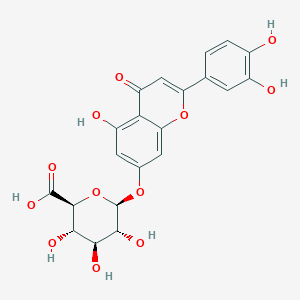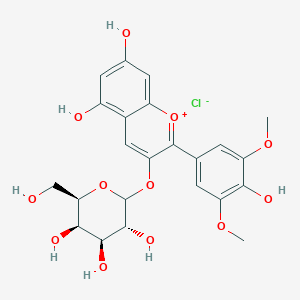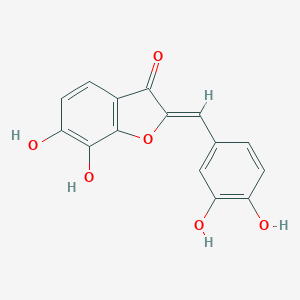
Maritimetin
Overview
Description
Maritimetin is a naturally occurring aurone, a type of flavonoid, known for its bright yellow color. It is found in various plant species, including Coreopsis maritima. Aurones like this compound are secondary metabolites that play a role in plant pigmentation and defense mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maritimetin can be synthesized from pyrogallol in a multi-step process. The synthesis involves the Friedel-Crafts reaction of pyrogallol with chloroacetic acid in the presence of boron trifluoride diethyl etherate, followed by cyclization with sodium acetate to yield 6,7-dihydroxycoumaranone. This intermediate is then condensed with 3,4-dihydroxybenzaldehyde under acidic conditions to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources such as Bidens frondosa. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Maritimetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroaurones.
Substitution: this compound can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroaurones.
Substitution: Halogenated aurones.
Scientific Research Applications
Maritimetin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other aurones and flavonoids.
Biology: Studied for its role in plant pigmentation and defense mechanisms.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Used as a natural dye and in the formulation of cosmetic products
Mechanism of Action
Maritimetin exerts its effects through various molecular pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways
Comparison with Similar Compounds
Sulfuretin: Another aurone with similar antioxidant and anti-inflammatory properties.
Leptosidin: Found in the same plant family and shares similar biological activities.
Uniqueness: Maritimetin is unique due to its specific hydroxylation pattern, which contributes to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6,7-dihydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-9-3-1-7(5-11(9)18)6-12-13(19)8-2-4-10(17)14(20)15(8)21-12/h1-6,16-18,20H/b12-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIFOHGQPKXLJE-SDQBBNPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318316 | |
| Record name | Maritimetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Maritimetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.398 mg/L @ 25 °C (exp) | |
| Record name | Maritimetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
576-02-3 | |
| Record name | Maritimetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maritimetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maritimetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
292 °C | |
| Record name | Maritimetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Maritimetin and where is it found?
A1: this compound is a naturally occurring aurone, a class of flavonoids known for their vibrant yellow color. It is found in various plant species, particularly within the Bidens genus. Examples include Bidens ferulifolia [], Bidens bipinnata [, , ], Bidens cernua [], and Coreopsis tinctoria [, ], among others [, , ].
Q2: What is the molecular formula and weight of this compound?
A2: this compound's molecular formula is C15H12O6, and its molecular weight is 288.25 g/mol. []
Q3: How does this compound contribute to plant-pollinator interactions?
A3: this compound, along with other 4-deoxyaurones, acts as a UV nectar guide in Bidens ferulifolia. These pigments accumulate in the base of the flower, creating a bicoloured pattern visible to UV-sensitive pollinating insects, guiding them towards nectar and pollen [].
Q4: How is this compound biosynthesized in plants?
A4: Unlike 4-hydroxyaurones, the formation of 4-deoxyaurones like this compound involves a two-step enzymatic process. First, chalcone 3-hydroxylase acts on the precursor chalcone. Subsequently, aurone synthase, acting as a catechol oxidase, catalyzes the final cyclization step to produce this compound [].
Q5: What is the significance of the catechol moiety in this compound's activity?
A5: The presence of a catechol moiety in the A ring of this compound significantly contributes to its high antioxidant activity, which has been observed experimentally []. This structural feature is a common characteristic among highly active flavonoids.
Q6: How does the hydroxylation pattern of this compound influence its activity?
A6: The hydroxylation pattern, specifically in ring B, plays a crucial role in determining the order of antioxidant activity in this compound and related aurones [].
Q7: Which computational methods have been used to study this compound's antioxidant properties?
A7: Density Functional Theory (DFT), particularly with the B3LYP exchange correlation functional, has been employed to investigate this compound's radical scavenging activity. This method allows for the calculation of molecular descriptors related to hydrogen atom and electron donating abilities, crucial for antioxidant activity [].
Q8: What is the relationship between this compound's structure and its radical scavenging activity?
A8: The O-H bond dissociation enthalpy (BDE) has been identified as a key parameter for characterizing this compound's antiradical properties. This suggests that the ease with which this compound can donate a hydrogen atom is crucial for its antioxidant activity [].
Q9: How does this compound compare to other antioxidants in terms of activity?
A9: this compound demonstrates strong antioxidant activity, with studies indicating its potential to scavenge DPPH() and superoxide anion (O2(-)) radicals []. Its activity is comparable to other aurones and flavonoids possessing similar structural features, such as a catechol moiety.
Q10: What are the potential applications of this compound based on its reported activities?
A10: this compound's antioxidant and potential anti-inflammatory properties [] suggest its potential application in preventing and combating disorders related to oxidative stress and inflammation. This could include applications in the pharmaceutical, nutraceutical, and cosmeceutical industries. Further research is necessary to fully explore and validate these potential applications.
Q11: What analytical techniques are used to identify and quantify this compound?
A11: this compound is commonly identified and quantified using a combination of techniques, including:
- Chromatographic methods: These include silica gel-polyamide column chromatography [, ], semi-preparative HPLC [], and liquid chromatography [].
- Spectroscopic analysis: This encompasses UV-Vis spectrophotometry [], FTIR [], and mass spectrometry [, ] to elucidate the structure and confirm the identity of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


